3-(3-chlorophenyl)-3,4-dihydro-2H-thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
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Overview
Description
3-(3-chlorophenyl)-3,4-dihydro-2H-thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is a heterocyclic compound that belongs to the thiazole and triazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-3,4-dihydro-2H-thiazolo[3,2-a][1,3,5]triazin-6(7H)-one typically involves the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride (POCl3) to yield the desired thiazolo[3,2-a]triazinone compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-3,4-dihydro-2H-thiazolo[3,2-a][1,3,5]triazin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Substituted thiazolo[3,2-a]triazinones.
Scientific Research Applications
3-(3-chlorophenyl)-3,4-dihydro-2H-thiazolo[3,2-a][1,3,5]triazin-6(7H)-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its efficacy against certain cancer cell lines.
Materials Science: It can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds with potential biological activities.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-3,4-dihydro-2H-thiazolo[3,2-a][1,3,5]triazin-6(7H)-one involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may exert its effects by inhibiting key enzymes or receptors involved in cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyridines: These compounds share a similar thiazole ring structure but differ in the fused pyridine ring.
Thiazolo[2,3-b]quinazolines: These compounds have a quinazoline ring fused to the thiazole ring, offering different biological activities and applications.
Uniqueness
3-(3-chlorophenyl)-3,4-dihydro-2H-thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is unique due to its specific combination of thiazole and triazine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10ClN3OS |
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Molecular Weight |
267.74 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C11H10ClN3OS/c12-8-2-1-3-9(4-8)14-6-13-11-15(7-14)10(16)5-17-11/h1-4H,5-7H2 |
InChI Key |
UFLLENMMUCCAFC-UHFFFAOYSA-N |
SMILES |
C1C(=O)N2CN(CN=C2S1)C3=CC(=CC=C3)Cl |
Canonical SMILES |
C1C(=O)N2CN(CN=C2S1)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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